molecular formula C17H12F2N4OS B10946921 6-(2,4-difluorophenyl)-3-(phenoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-(2,4-difluorophenyl)-3-(phenoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B10946921
M. Wt: 358.4 g/mol
InChI Key: RVGSLWLFEBUVDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-(2,4-DIFLUOROPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-3-YL]METHYL PHENYL ETHER is a heterocyclic compound that incorporates a triazole and thiadiazine ring system

Preparation Methods

The synthesis of [6-(2,4-DIFLUOROPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-3-YL]METHYL PHENYL ETHER typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This method allows for the annulation of the triazole ring onto the thiadiazole framework. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the phenyl ether moiety, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

[6-(2,4-DIFLUOROPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-3-YL]METHYL PHENYL ETHER has been explored for various scientific research applications, including:

    Medicinal Chemistry: It has shown potential as an anticancer, antimicrobial, and antiviral agent.

    Biological Studies: The compound’s ability to inhibit specific enzymes and interact with biological targets makes it valuable for studying biochemical pathways and disease mechanisms.

    Industrial Applications: Its unique chemical properties allow for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole and thiadiazine rings can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This can affect various biochemical pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H12F2N4OS

Molecular Weight

358.4 g/mol

IUPAC Name

6-(2,4-difluorophenyl)-3-(phenoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C17H12F2N4OS/c18-11-6-7-13(14(19)8-11)15-10-25-17-21-20-16(23(17)22-15)9-24-12-4-2-1-3-5-12/h1-8H,9-10H2

InChI Key

RVGSLWLFEBUVDQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN2C(=NN=C2S1)COC3=CC=CC=C3)C4=C(C=C(C=C4)F)F

Origin of Product

United States

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